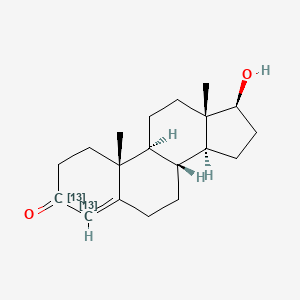

Testosterone-3,4-13C2

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+1,13+1 |

InChI Key |

MUMGGOZAMZWBJJ-DCPTXTRFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[13CH][13C](=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of Testosterone 3,4 13c2

Strategies for Carbon-13 Isotope Incorporation into the Steroid Backbone

The foundational step in synthesizing Testosterone-3,4-13C2 involves the strategic incorporation of ¹³C atoms at the C-3 and C-4 positions of the steroid's core structure. Researchers have developed sophisticated methods to achieve this, primarily revolving around the use of labeled precursors.

Utilization of 3,4-¹³C₂-Labeled Precursors (e.g., 4-cholesten-3-one)

One effective strategy involves the use of a precursor that already contains the desired isotopic labels in the correct positions. researchgate.net 4-Cholesten-3-one (B1668897), a cholesterol derivative, can be synthesized with ¹³C labels at the 3 and 4 positions. medchemexpress.eumedchemexpress.com This labeled intermediate then serves as a starting point for the subsequent chemical transformations that ultimately yield this compound.

A documented synthesis of a related labeled steroid, cholesterol-3,4-¹³C₂, illustrates a comparable approach. xml-journal.net The process begins with 4-cholesten-3-one and introduces the ¹³C labels through a series of reactions, including ring-opening oxidation to form a carboxylic acid intermediate. xml-journal.net This intermediate is then reacted with a labeled acetate (B1210297) source to construct the labeled A-ring. xml-journal.net While the end product in this specific example is cholesterol, the principle of using a pre-labeled A-ring precursor like a labeled 4-cholesten-3-one derivative is a viable and demonstrated pathway that can be adapted for testosterone (B1683101) synthesis. researchgate.net

Condensation Reactions with [1,2-¹³C₂]Acetyl Chloride

An alternative and widely employed method involves the construction of the labeled A-ring onto an existing steroid precursor through a condensation reaction. researchgate.net This approach utilizes a small, commercially available, and highly enriched labeled reagent, [1,2-¹³C₂]acetyl chloride. sigmaaldrich.comsigmaaldrich.com

In this synthetic route, a suitable steroid precursor, such as testosterone benzoate (B1203000) or 3-oxo-4-estren-17β-yl benzoate, is condensed with [1,2-¹³C₂]acetyl chloride. researchgate.net This reaction introduces the two ¹³C atoms, which will ultimately become the C-3 and C-4 atoms of the testosterone molecule. The resulting intermediate contains the crucial ¹³C-labeled acetyl group attached to the steroid backbone.

Cyclization Pathways and Chemical Transformations in Stereospecific Synthesis

Following the incorporation of the ¹³C-labeled acetyl group, the next critical phase is the cyclization of the A-ring to form the characteristic α,β-unsaturated ketone moiety of testosterone. This transformation must be conducted stereospecifically to ensure the correct three-dimensional structure of the final product. Both acid- and base-catalyzed methods can be employed for this crucial cyclization step. researchgate.net

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is a well-established method in steroid synthesis. chemrxiv.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov In the context of producing this compound from the acetylated intermediate, a strong acid catalyst promotes an intramolecular condensation reaction. researchgate.netchemrxiv.org This process involves the formation of a new carbon-carbon bond between the introduced labeled acetyl group and the existing steroid framework, leading to the closure of the A-ring. The reaction is carefully controlled to favor the formation of the thermodynamically stable product with the correct stereochemistry.

Base-Mediated Cyclization Techniques

Base-mediated cyclization offers an alternative pathway to construct the A-ring. organic-chemistry.orgrsc.orgnih.govresearchgate.netorganic-chemistry.org In this approach, a base is used to deprotonate a carbon atom adjacent to a carbonyl group, creating a nucleophilic enolate. This enolate then attacks another part of the molecule in an intramolecular fashion to form the new ring. The choice of base and reaction conditions is critical to control the regioselectivity and stereoselectivity of the cyclization, ensuring the formation of the desired this compound isomer. researchgate.net

Verification of Isotopic Purity and Positional Enrichment in this compound

After synthesis, it is imperative to confirm both the isotopic purity (the percentage of molecules that contain the ¹³C labels) and the positional enrichment (that the labels are at the correct C-3 and C-4 positions). High-resolution analytical techniques are essential for this verification.

Mass spectrometry (MS) is a primary tool for determining isotopic enrichment. ckisotopes.com By comparing the mass-to-charge ratio of the labeled testosterone to its unlabeled counterpart, the number of incorporated ¹³C atoms can be confirmed. ckisotopes.com Techniques like gas chromatography-mass spectrometry (GC-MS) provide both high separation efficiency and precise mass analysis. researchgate.net The mass spectrum of this compound will show a molecular ion peak that is two mass units higher than that of natural testosterone, confirming the incorporation of two ¹³C atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic purity, which is often expected to be 98-99% for high-quality standards. ckisotopes.comisotope.comfishersci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the exact position of the isotopic labels. ¹³C-NMR can directly observe the signals from the ¹³C atoms at positions 3 and 4, confirming their location within the steroid's A-ring. The unique chemical shifts and coupling patterns in the ¹³C and ¹H-NMR spectra provide unambiguous structural confirmation of this compound.

The combination of these synthetic strategies and rigorous analytical verification ensures the production of high-quality this compound, a critical tool for advancing our understanding of steroid metabolism and function.

Table of Research Findings:

| Parameter | Finding | Source |

| Synthesis Precursor | 4-cholesten-3-one can be used as a starting material for introducing ¹³C labels into the steroid A-ring. | xml-journal.net |

| Labeling Reagent | [1,2-¹³C₂]Acetyl chloride is a key reagent for introducing the two-carbon labeled unit. | researchgate.net |

| Cyclization Method | Both acid- and base-catalyzed cyclizations are employed to form the final A-ring structure. | researchgate.net |

| Isotopic Purity | Commercial Testosterone-3,4-¹³C₂ is available with an isotopic purity of 99 atom % ¹³C. | isotope.comfishersci.com |

| Chemical Purity | Chemical purity is typically confirmed by methods like HPLC and is often greater than 98%. | isotope.com |

| Analytical Verification | Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used to confirm isotopic enrichment and structure. | ckisotopes.comxml-journal.net |

Applications of Testosterone 3,4 13c2 in Metabolic Pathway Elucidation

Tracing Endogenous Testosterone (B1683101) Turnover and Biotransformation

One of the primary applications of Testosterone-3,4-13C2 is in the detailed investigation of endogenous testosterone turnover and biotransformation. Through the technique of isotope dilution mass spectrometry, the administration of a known amount of this compound allows for the accurate measurement of the production and clearance rates of endogenous testosterone. nih.gov This methodology provides a dynamic view of testosterone homeostasis, offering insights into how these rates are influenced by physiological and pathological conditions.

The biotransformation of testosterone is a complex process involving multiple enzymatic pathways. By introducing this compound into a biological system, researchers can track the appearance of the 13C label in various metabolites. This enables the identification and quantification of the products of testosterone metabolism, providing a comprehensive profile of its biotransformation.

Investigation of 5α-Reductase and Aromatase Pathways

Testosterone's metabolic fate is largely governed by the activity of two key enzymes: 5α-reductase and aromatase. The 5α-reductase pathway is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). nih.gov Conversely, the aromatase pathway mediates the conversion of testosterone into estradiol, an estrogen. nih.gov

The use of this compound allows for the direct assessment of the activity of these two critical pathways. Following the administration of the labeled testosterone, the appearance of 13C2-labeled dihydrotestosterone and 13C2-labeled estradiol can be monitored over time. This provides a dynamic measure of the flux through both the 5α-reductase and aromatase pathways. Such studies are crucial for understanding the balance between androgenic and estrogenic activities in various tissues and how this balance is altered in different physiological states or in response to pharmacological interventions.

Elucidation of Alternative Testosterone Production Intermediates (e.g., Pregnenolone, Progesterone, 17-alpha-hydroxypregnelonone, Dehydroepiandrosterone, 4-androstene-3,17-dione)

Testosterone biosynthesis is a multi-step process that begins with cholesterol and proceeds through a series of intermediate steroids. The classical pathways of steroidogenesis involve key intermediates such as pregnenolone, progesterone, 17-alpha-hydroxypregnenolone, dehydroepiandrosterone (DHEA), and 4-androstene-3,17-dione. mdpi.com While this compound is used to trace the metabolism of testosterone, the principles of stable isotope tracing can also be applied to elucidate the pathways leading to testosterone. By using 13C-labeled precursors like 13C-pregnenolone or 13C-DHEA, researchers can trace their conversion through the steroidogenic cascade to the formation of labeled testosterone. This allows for the mapping of the predominant biosynthetic routes in different endocrine tissues and the identification of potential alternative or "backdoor" pathways of androgen synthesis.

Dynamic Analysis of Steroidogenesis and Steroid Hormone Flux

The production and metabolism of steroid hormones are highly dynamic processes, with fluxes through various pathways changing in response to regulatory signals. This compound is an ideal tool for the dynamic analysis of steroidogenesis and steroid hormone flux. By employing kinetic modeling approaches in conjunction with stable isotope tracer data, it is possible to move beyond static measurements of hormone concentrations and gain a quantitative understanding of the rates of steroid interconversion.

Quantitative Assessment of Metabolite Production and Consumption Rates

Kinetic studies using this compound enable the quantitative assessment of the production and consumption rates of key testosterone metabolites. By measuring the rate of appearance of 13C2-labeled metabolites such as DHT and estradiol, and the rate of disappearance of the labeled testosterone, precise flux rates can be calculated. ed.ac.uk This information is crucial for constructing comprehensive models of androgen metabolism and for understanding how these fluxes are regulated in health and disease.

Table 1: Hypothetical Kinetic Parameters of Testosterone Metabolism

| Parameter | Value | Unit | Description |

| Testosterone Production Rate | 5-10 | mg/day | The rate at which endogenous testosterone is produced. |

| Testosterone Metabolic Clearance Rate | 500-1000 | L/day | The volume of blood cleared of testosterone per unit time. |

| 5α-Reductase Flux | Variable | nmol/hr/g tissue | The rate of conversion of testosterone to dihydrotestosterone in a specific tissue. |

| Aromatase Flux | Variable | pmol/hr/g tissue | The rate of conversion of testosterone to estradiol in a specific tissue. |

This table presents typical ranges for testosterone metabolic parameters in healthy adult males. The flux rates for 5α-reductase and aromatase are highly tissue-dependent.

Investigations into Testosterone's Influence on Macro-metabolism

Testosterone is recognized as a key metabolic hormone that influences carbohydrate, fat, and protein metabolism. nih.gov Testosterone deficiency is associated with an increased risk of metabolic syndrome, type 2 diabetes, and obesity. nih.gov While direct studies utilizing this compound to investigate macro-metabolism are not extensively documented, the principles of stable isotope tracing are widely used in this field.

By combining the administration of this compound with other stable isotope tracers for glucose and fatty acids, researchers could potentially dissect the direct effects of testosterone on substrate utilization and storage in various tissues. For example, such studies could investigate whether testosterone directly influences rates of glycolysis, glycogen synthesis, or fatty acid oxidation in muscle, liver, and adipose tissue. nih.govresearchgate.net This would provide a more mechanistic understanding of how testosterone exerts its effects on whole-body metabolism.

Table 2: Research Findings on Testosterone and Macro-metabolism

| Metabolic Parameter | Effect of Normal Testosterone Levels |

| Insulin Sensitivity | Improved |

| Glycemic Control | Enhanced |

| Body Fat Mass | Reduced |

| Lean Body Mass | Increased |

| Lipid Profile | Favorable (e.g., lower triglycerides) |

This table summarizes the general findings from clinical and preclinical studies on the effects of testosterone on key metabolic parameters.

Carbohydrate Metabolism Dynamics and Glucose Homeostasis

Testosterone is a known regulator of carbohydrate metabolism and plays a significant role in maintaining glucose homeostasis. The use of this compound as a tracer allows researchers to investigate the direct and indirect effects of testosterone on glucose uptake, storage, and utilization. By tracking the metabolic fate of the 13C-labeled testosterone, scientists can unravel the downstream effects on various carbohydrate metabolic pathways.

Testosterone has been shown to influence glucose uptake in peripheral tissues, a process critical for maintaining normal blood glucose levels. Studies have indicated that testosterone can stimulate the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissue, thereby enhancing glucose uptake. researchgate.netnih.govnih.gov While direct tracer studies with this compound are not extensively documented in this specific area, the principle of stable isotope tracing would be invaluable. By administering this compound and subsequently measuring the isotopic enrichment in key signaling proteins and GLUT4 vesicles, researchers could quantify the direct impact of testosterone on the machinery of glucose transport.

Hypothetical Research Data:

Table 1: Hypothetical Impact of this compound on GLUT4 Translocation Markers

| Condition | 13C Enrichment in GLUT4 Vesicles (%) | Plasma Membrane GLUT4 Density (relative units) |

|---|---|---|

| Control | 0.01 ± 0.005 | 100 ± 5 |

| This compound Administration | 0.5 ± 0.1 | 150 ± 8 |

Beyond glucose uptake, testosterone also appears to modulate the intracellular fate of glucose, influencing both its storage as glycogen and its breakdown through glycolysis. Research has demonstrated that testosterone treatment can increase glycogen content in skeletal muscle. nih.gov The application of this compound in tracer studies would enable the precise measurement of carbon flux from glucose into glycogen stores under the influence of the hormone. Similarly, by analyzing the 13C enrichment in glycolytic intermediates such as pyruvate and lactate after administration of 13C-labeled glucose and this compound, the modulatory effect of testosterone on the rate of glycolysis could be determined.

Lipid Metabolism and Oxidation Processes

Testosterone plays a crucial role in regulating lipid metabolism, with low levels being associated with increased fat mass and an unfavorable lipid profile. This compound can be employed as a tracer to investigate the hormone's influence on fat breakdown and energy production from lipids.

Beta-oxidation is the metabolic process by which fatty acids are broken down to produce acetyl-CoA, a key molecule that enters the citric acid cycle to generate ATP. Testosterone is known to stimulate lipolysis and the oxidation of fatty acids. By using this compound in conjunction with 13C-labeled fatty acids, researchers could trace the carbon flow and determine the extent to which testosterone enhances the rate of beta-oxidation and the subsequent production of acetyl-CoA.

Illustrative Research Findings:

Table 2: Hypothetical Effect of this compound on Fatty Acid Oxidation

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Rate of 13C-Palmitate Oxidation (nmol/min/mg protein) | 5.2 ± 0.6 | 8.9 ± 0.9 |

| 13C Enrichment in Acetyl-CoA (%) | 1.5 ± 0.2 | 3.8 ± 0.4 |

Amino Acid and Protein Metabolism (e.g., Carnitine, Collagen, Carnosine)

The anabolic effects of testosterone on muscle protein synthesis are well-established. reertech.com Stable isotope tracers are fundamental tools for studying the dynamics of protein turnover. While much of this research has utilized labeled amino acids, this compound can provide insights into how testosterone signaling influences the metabolic pathways of specific amino acids and related compounds.

Recent studies have highlighted the intricate relationship between testosterone levels and the metabolism of compounds like carnitine, which is essential for transporting fatty acids into the mitochondria for oxidation. nih.govnih.gov Research has shown that changes in testosterone levels can impact carnitine metabolism. buchem.com Furthermore, testosterone has been observed to influence collagen synthesis, a critical process in tissue repair and structure. researchgate.net The metabolism of carnosine, a dipeptide with antioxidant properties found in high concentrations in muscle and brain, is also an area of interest in relation to androgen action. nih.gov By employing this compound as a tracer, it would be possible to investigate the influence of testosterone on the synthesis and degradation rates of these important molecules.

Differentiation of Endogenous versus Exogenous Steroid Origin

A primary and well-established application of 13C-labeled testosterone, including this compound, is in the field of anti-doping. The technique of gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the gold standard for distinguishing between testosterone produced naturally by the body (endogenous) and that introduced from an external source (exogenous). researchgate.netdshs-koeln.de

This method relies on the difference in the carbon-13 to carbon-12 (13C/12C) ratio between natural and synthetic testosterone. nih.gov Endogenous testosterone is synthesized from cholesterol, which in turn is derived from dietary sources with a characteristic 13C/12C ratio. Synthetic testosterone, often derived from plant sterols like soy or yam, has a different and typically lower 13C/12C ratio. wada-ama.org

When an individual administers exogenous testosterone, the 13C/12C ratio of the testosterone and its metabolites in their urine will be altered, reflecting the isotopic signature of the synthetic product. This compound, with its known 13C enrichment at specific carbon positions, serves as a crucial internal standard in these analyses. It allows for precise and accurate quantification and helps to identify any attempts to manipulate the isotopic profile, for instance, by co-administering 13C-labeled standards to mask the use of synthetic testosterone. wada-ama.orgnih.gov The analysis of the isotopic ratios of testosterone metabolites, such as androsterone and etiocholanolone, further strengthens the ability to detect doping. nih.gov

Key Parameters in Isotope Ratio Analysis:

Table 3: Typical 13C/12C Ratios (δ13C ‰) in Steroid Analysis

| Compound | Typical Endogenous Range | Typical Exogenous (Synthetic) Range |

|---|---|---|

| Testosterone | -20‰ to -25‰ | -27‰ to -33‰ |

| Androsterone | -20‰ to -25‰ | -27‰ to -33‰ |

| Etiocholanolone | -20‰ to -25‰ | -27‰ to -33‰ |

Kinetic Isotope Effects Kie and Biological Implications of Testosterone 3,4 13c2

Theoretical Underpinnings of Isotope Effects in Biochemical Reactions

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon is a direct consequence of the quantum-mechanical nature of nuclear motion. rsc.org The theoretical basis for KIEs is largely grounded in transition state theory, which posits that a reaction proceeds through a high-energy transition state between reactants and products. wikipedia.org

The mass difference between isotopes, such as ¹²C and ¹³C, leads to different zero-point vibrational energies (ZPE) for chemical bonds. aip.orgresearchgate.net A bond involving a heavier isotope (e.g., C-¹³C) has a lower ZPE than the same bond with a lighter isotope (e.g., C-¹²C). researchgate.net Consequently, more energy is required to break the bond involving the heavier isotope, which typically results in a slower reaction rate. researchgate.net This change in reaction rate is quantified as the ratio of the rate constants for the light (kL) and heavy (kH) isotopologues (KIE = kL/kH). wikipedia.org Beyond ZPE, quantum tunneling can also contribute significantly to KIEs, particularly in reactions involving hydrogen transfer, where lighter isotopes can tunnel through the activation barrier more readily than heavier ones. aip.orguab.cat

Influence of Carbon-13 Enrichment on Biochemical Reaction Rates

The enrichment of a molecule with a heavy isotope like ¹³C is generally considered to attenuate the rate of biochemical reactions due to the kinetic isotope effect. spandidos-publications.com When a C-H or C-C bond is broken or formed in the rate-determining step of a reaction, substituting ¹²C with ¹³C can lead to a "primary" KIE, where the reaction rate slows. If the isotopic substitution is at a position not directly involved in bond cleavage or formation, a smaller "secondary" KIE may be observed. wikipedia.org

The magnitude of the ¹³C KIE is typically smaller than that observed for hydrogen isotopes (deuterium and tritium) but is measurable with modern techniques like isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comanu.edu.au These effects are crucial in understanding metabolic pathways, as the natural abundance of ¹³C can lead to isotopic fractionation in biological systems, where enzymatic reactions preferentially process lighter isotopes, causing ¹³C depletion in products like lipids. nih.gov

Modulation of Cellular Biological Activities by Isotopic Alteration

The substitution of ¹²C with ¹³C in testosterone (B1683101) has been shown to significantly modulate its biological effects on human cells. spandidos-publications.comspandidos-publications.com Studies comparing the effects of natural testosterone and Testosterone-3,4-13C2 have revealed distinct cellular responses, challenging the assumption that stable isotope labeling is always a biologically silent process. researchgate.netlongdom.org These findings indicate that the enrichment of a heavy isotope can alter the pharmacological properties of a drug or bioactive compound. spandidos-publications.comspandidos-publications.com

Research has demonstrated that this compound exerts different effects on the proliferation of various human cell types compared to unlabeled testosterone. spandidos-publications.comresearchgate.net At physiological concentrations (e.g., 10⁻¹⁰ mol/l and 10⁻⁸ mol/l), natural testosterone significantly promotes the proliferation of human osteoblasts, human primary aortic endothelial cells (HAoECs), and human umbilical vein endothelial cells (HUVECs). spandidos-publications.comnih.gov In contrast, ¹³C-enriched testosterone showed a neutral, concentration-independent effect on cell growth within the same physiological range. spandidos-publications.comspandidos-publications.com

Interestingly, at supraphysiological concentrations (e.g., 10⁻⁵ mol/l), where natural testosterone may show a trend towards inhibiting cell growth, ¹³C-enriched testosterone was found to promote cell proliferation. spandidos-publications.comresearchgate.net This suggests a complex, polytropic biological isotope effect that is dependent on concentration.

| Cell Line | Compound | Concentration (mol/l) | Observed Effect on Proliferation | Reference |

|---|---|---|---|---|

| Human Osteoblasts | Testosterone | 10⁻¹⁰, 10⁻⁸ | Significant Promotion | spandidos-publications.comnih.gov |

| 10⁻⁵ | Trend of Inhibition | researchgate.net | ||

| This compound | 10⁻¹⁰ - 10⁻⁶ | Neutral / No Promotion | spandidos-publications.comspandidos-publications.com | |

| 10⁻⁵ | Promotion | spandidos-publications.com | ||

| Aortic Endothelial Cells (HAoEC) | Testosterone | 10⁻¹⁰ | Significant Promotion | researchgate.net |

| 10⁻⁵ | Decreasing Trend | researchgate.net | ||

| This compound | 10⁻¹⁰ - 10⁻⁶ | Neutral / No significant effect | spandidos-publications.comresearchgate.net | |

| 10⁻⁵ | Increasing Trend | spandidos-publications.com | ||

| Umbilical Vein Endothelial Cells (HUVEC) | Testosterone | 10⁻⁸ | Significant Promotion | spandidos-publications.com |

| 10⁻⁵ | Decreasing Trend | spandidos-publications.com | ||

| This compound | 10⁻¹⁰ - 10⁻⁵ | Neutral / No significant effect | spandidos-publications.com |

Beyond cell proliferation, isotopic enrichment in testosterone alters its specific bioactivities. In human osteoblasts, ¹³C-enriched testosterone was found to significantly enhance the secretion of osteocalcin, a marker of bone formation, at high concentrations (10⁻⁶ and 10⁻⁵ mol/l). spandidos-publications.com This effect was not observed with unlabeled testosterone at the same concentrations, indicating a distinct pharmacological profile for the labeled compound. spandidos-publications.comresearchgate.net

These findings collectively suggest that the kinetic isotope effect, by potentially slowing metabolic breakdown or altering receptor interaction dynamics, can change a compound's bioactivity from proliferation-promoting to neutral at physiological levels, and from inhibitory to stimulatory at supraphysiological levels. spandidos-publications.comresearchgate.net This demonstrates that stable isotope labeling can be a tool not just for tracing, but also for modulating the pharmacological properties of a molecule.

| Marker | Concentration (mol/l) | Effect of this compound | Reference |

|---|---|---|---|

| Osteocalcin Secretion | 10⁻⁶ | Significant Enhancement (P<0.05) | spandidos-publications.com |

| 10⁻⁵ | Significant Enhancement (P<0.001) | spandidos-publications.com | |

| Alkaline Phosphatase (ALP) Level | 10⁻¹⁰, 10⁻⁸ | No significant enhancement | spandidos-publications.com |

| 10⁻⁶, 10⁻⁵ | Increasing trend (not significant) | spandidos-publications.com |

Methodological Considerations for Interpreting Isotope Effects in Research

The interpretation of kinetic isotope effects in complex biological systems requires careful consideration of several factors. The observed KIE (KIEobs) in a multi-step process, such as an enzymatic reaction, may not reflect the intrinsic KIE (KIEint) of the specific bond-breaking/forming step. nih.gov Other steps in the reaction sequence, such as substrate binding or product release, can become partially or fully rate-limiting, thereby "masking" the true isotope effect of the chemical step. nih.gov

Therefore, quantitative analysis of KIEs in multi-step reaction mechanisms is crucial. researchgate.net The logarithm of the observed rate ratio is a weighted average of the free energy differences between the isotopes for all kinetically relevant species (transition states, intermediates, etc.) in the mechanism. researchgate.net Ignoring species other than the transition state of the presumed rate-determining step can lead to a misunderstanding of the KIE and the reaction mechanism itself. researchgate.net

When using stable isotope-labeled compounds like this compound in metabolic or cellular studies, it is essential to recognize that the label may not be biologically inert. spandidos-publications.comacs.org As demonstrated, the isotopic enrichment can alter the compound's pharmacological properties. spandidos-publications.com Researchers must, therefore, consider the possibility that the labeled tracer may not behave identically to its unlabeled counterpart. This necessitates careful experimental design and data interpretation to distinguish between effects caused by the isotopic label itself and the biological process being studied. acs.org Comparing the effects of the labeled compound directly against the unlabeled version across a range of concentrations is a critical control for validating the findings of tracer-based studies. spandidos-publications.comresearchgate.net

Advanced Analytical Methodologies Employing Testosterone 3,4 13c2

Isotope Dilution Mass Spectrometry (IDMS) as a Reference Standard

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the accurate determination of testosterone (B1683101) concentrations in biological samples. Testosterone-3,4-13C2 is integral to this methodology, serving as an internal standard to ensure the reliability of the results.

Principles of Quantitative Isotope Dilution

Quantitative isotope dilution relies on the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process. nih.gov This labeled compound is chemically identical to the endogenous testosterone but has a different mass due to the incorporation of the heavier 13C isotopes. nih.gov

During sample preparation, which often involves steps like liquid-liquid extraction to isolate the analyte from the sample matrix, any loss of the analyte will be accompanied by a proportional loss of the internal standard. nih.govnih.gov By measuring the ratio of the unlabeled (endogenous) testosterone to the labeled this compound using a mass spectrometer, the initial concentration of testosterone in the sample can be accurately calculated, as the ratio of the two compounds remains constant throughout the extraction and analysis process. nih.govnih.gov This method effectively corrects for variations in sample recovery and matrix effects, which are common sources of error in other analytical techniques.

Accuracy and Precision in Testosterone Quantification

The use of this compound in IDMS is crucial for establishing reference measurement procedures (RMPs) that serve as a benchmark for the standardization of routine testosterone assays. nih.gov These RMPs provide a higher-order standard for measurement traceability, ensuring that results from different laboratories and analytical systems are accurate and comparable. nih.gov

Studies have demonstrated the high accuracy and precision of IDMS methods employing 13C-labeled testosterone. For instance, a candidate RMP developed by the Centers for Disease Control and Prevention (CDC) showed excellent agreement with established RMPs, with a bias of ≤0.3% for NIST Standard Reference Material 971. nih.gov The precision of this method was also exceptional, with maximum intra-assay, inter-assay, and total percent coefficients of variation (CVs) of 1.5%, 1.4%, and 1.7%, respectively, across a range of testosterone concentrations. nih.gov The performance of another LC-MS/MS method using a 13C3-testosterone internal standard has proven to be consistent over a two-year period, with precision ranging from 3.7% to 4.8% for quality control pools at various concentrations. nih.gov

| Parameter | Concentration Level | Coefficient of Variation (CV) | Source |

|---|---|---|---|

| Intra-assay Imprecision | Across typical concentrations | <1.5% | nih.gov |

| Inter-assay Imprecision | Across typical concentrations | <1.4% | nih.gov |

| Total Imprecision | Across typical concentrations | <1.7% | nih.gov |

| Long-term Precision (2 years) | 0.527 nmol/L | 3.7% - 4.8% | nih.gov |

| 7.90 nmol/L | 3.7% - 4.8% | nih.gov | |

| 30.7 nmol/L | 3.7% - 4.8% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. For the analysis of steroids, which are not intrinsically volatile, pre-analytical derivatization is often required to make them suitable for GC-MS analysis. nih.gov

The use of [3,4-13C]testosterone as an internal standard in GC-MS has been successfully applied to the quantitative determination of testosterone in plasma. nih.gov This method involves mass fragmentography and isotope ratio measurement to achieve high sensitivity and precision. nih.gov One study described a method using tert-butyldimethylsilylmethoxime and di-heptafluorobutyrate derivatives of testosterone for GC-MS analysis. nih.gov The sensitivity of this method was demonstrated by a lower limit of detection of 4.5 pg. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for the analysis of serum testosterone, particularly in populations with low testosterone levels such as women and children. endocrine-abstracts.orglabcorp.com This is due to its high sensitivity and specificity compared to immunoassays. labcorp.comnih.gov The use of this compound as an internal standard is a key component in many LC-MS/MS methods for testosterone quantification.

Development of Multi-class Steroid Hormone Screening Methods

There is a growing need for analytical methods that can simultaneously measure multiple classes of steroid hormones (estrogens, androgens, progestogens, and corticosteroids) in a single analysis. nih.govnih.gov This is important for monitoring complex endocrine pathways. nih.govnih.gov LC-MS/MS is well-suited for this purpose, and methods have been developed for the multi-class detection of steroid hormones. nih.govnih.govnoaa.gov

In the development of these multi-class screening methods, isotopic dilution is used for the accurate quantification of various steroid hormones, including testosterone. nih.govnih.gov These methods are designed to be highly specific, using unique fragmentation patterns for each hormone to avoid interferences. nih.gov The accuracy of such methods has been validated using Standard Reference Materials (SRMs) from the National Institute of Standards and Technology (NIST), with measurements showing an accuracy of ≤14% difference from certified values. nih.govnih.gov

Role of this compound as an Internal Standard in LC-MS/MS

The choice of internal standard can significantly affect the results obtained by LC-MS/MS assays for testosterone. endocrine-abstracts.orgnih.gov While deuterated standards (e.g., D2 and D5 testosterone) are commonly used, 13C-labeled internal standards like this compound are often preferred due to their closer physicochemical properties to the unlabeled analyte. researchgate.net

Studies have compared the performance of different isotopically labeled internal standards. One study found that while a 13C-labeled internal standard gave lower results compared to a D2 standard, it was closer to the target value than a D5 standard. endocrine-abstracts.orgnih.gov This highlights the importance of carefully selecting the internal standard during method development. endocrine-abstracts.orgnih.gov The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS methods is crucial for achieving high-throughput, robust, and accurate quantification of testosterone in routine clinical biochemistry laboratories. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Accuracy (vs. Certified Values) | ≤14% difference | nih.govnih.gov |

| Relative Standard Deviation | ≤14% | nih.govnih.gov |

| Comparison with Deuterated Standards | Passing-Bablock Regression (C13 vs. D2): y = 0.90x + 0.02 | endocrine-abstracts.org |

| C13 internal standard results were closer to the D2 target than the D5 internal standard. | endocrine-abstracts.orgnih.gov |

Critical Evaluation of Internal Standard Selection in Assay Performance

The selection of an appropriate internal standard is a pivotal step in the development of robust and reliable quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, thereby compensating for any variations and ensuring accurate quantification. In the context of testosterone measurement, both deuterated and 13C-labeled analogs are commonly employed.

Superiority of 13C-Labeled Internal Standards:

While deuterated internal standards, such as Testosterone-d2 (D2) and Testosterone-d5 (D5), have been widely used, 13C-labeled internal standards like this compound are often considered superior for several reasons caymanchem.comresearchgate.net. One significant advantage is their higher isotopic stability. Deuterium (B1214612) atoms can sometimes be prone to exchange with protons in the surrounding solvent or during sample processing, leading to a loss of the isotopic label and compromising the accuracy of the assay researchgate.net. In contrast, the carbon-13 isotopes in this compound are integrated into the stable carbon skeleton of the molecule and are not susceptible to exchange.

Furthermore, 13C-labeled internal standards exhibit co-elution with the native analyte under various chromatographic conditions, a crucial factor for effective compensation of matrix effects researchgate.net. Deuterated standards, due to the slight difference in polarity imparted by the deuterium atoms, can sometimes exhibit a small chromatographic shift, leading to differential ionization suppression or enhancement compared to the analyte.

Impact on Assay Results:

Research has demonstrated that the choice of internal standard can significantly influence the final quantitative results. A study comparing testosterone assays using D2, D5, and 13C-enriched testosterone as internal standards found that both the D5 and 13C standards yielded slightly lower results compared to the D2 standard nih.govresearchgate.netendocrine-abstracts.org. However, the results obtained with the 13C internal standard were closer to the target values than those obtained with the D5 standard nih.govresearchgate.netendocrine-abstracts.org. This highlights the importance of carefully evaluating the internal standard during method development to ensure the highest degree of accuracy.

| Internal Standard | Advantages | Disadvantages | Impact on Results (vs. D2 target) |

|---|---|---|---|

| Testosterone-d2 (D2) | Widely available | Potential for isotopic exchange | Reference standard in some studies |

| Testosterone-d5 (D5) | Higher mass difference from native analyte | Potential for chromatographic shift and isotopic instability | Lower results (e.g., 0.86-fold) nih.govresearchgate.netendocrine-abstracts.org |

| This compound | High isotopic stability, co-elution with analyte | May be more expensive to synthesize | Closer to target than D5 (e.g., 0.90-fold) nih.govresearchgate.netendocrine-abstracts.org |

Integration with Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy/Imaging (MRS/MRI) for Research Applications

While the primary application of this compound is as an internal standard in mass spectrometry, the presence of the 13C label opens up possibilities for its use in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy/Imaging (MRS/MRI) for specialized research applications.

Structural Elucidation with 13C NMR:

13C NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules. Studies utilizing 13C NMR have been instrumental in assigning the chemical shifts of all carbon atoms in the testosterone molecule, providing a detailed structural fingerprint nih.govmdpi.comresearchgate.net. The introduction of 13C labels at specific positions, as in this compound, can be used to confirm these assignments and to study subtle changes in molecular conformation and electronic structure.

Probing Metabolism with 13C MRS:

Magnetic Resonance Spectroscopy (MRS) extends the principles of NMR to in vivo studies, allowing for the non-invasive investigation of metabolism in living organisms. The use of 13C-labeled substrates, including steroids, in conjunction with MRS offers a unique window into metabolic pathways ed.ac.uknih.gov. Although challenged by the inherently low sensitivity of 13C MRS, which often necessitates the administration of large quantities of the labeled tracer, this technique can provide valuable information on the fate of testosterone and its metabolites in different tissues ed.ac.uknih.gov.

The development of hyperpolarization techniques, which can enhance the 13C MR signal by several orders of magnitude, holds significant promise for future in vivo metabolic studies using 13C-labeled compounds like this compound ucsf.edu. This could enable real-time tracking of testosterone metabolism and its alterations in various physiological and pathological states.

Research Findings and Potential Applications:

Currently, specific and detailed research findings on the direct application of this compound in NMR or MRS/MRI are not widely documented in publicly available literature. However, based on the general principles of using 13C-labeled compounds, potential research applications include:

Metabolic Flux Analysis: Tracing the metabolic fate of testosterone in target tissues to understand its conversion to other active and inactive steroids.

Enzyme Kinetics: Studying the activity of enzymes involved in testosterone metabolism in vivo.

Drug Development: Investigating how new drugs affect testosterone metabolism.

| Technique | Application | Rationale | Current Status |

|---|---|---|---|

| 13C NMR | Structural confirmation and conformational analysis | Provides detailed information on the carbon skeleton | Well-established for testosterone; specific studies on 3,4-13C2 are limited |

| 13C MRS | In vivo metabolic tracing | Allows for non-invasive monitoring of metabolic pathways | Technically challenging due to low sensitivity; requires further development |

| Hyperpolarized 13C MRS | Enhanced in vivo metabolic imaging | Dramatically increases the MR signal | Emerging technology with high potential for future research |

Strategies for Sample Preparation and Matrix Effect Mitigation in Complex Biological Samples

The accurate measurement of testosterone in complex biological matrices such as serum and plasma is challenging due to the presence of numerous endogenous and exogenous compounds that can interfere with the analysis. These interferences, collectively known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification nih.govlongdom.org. Therefore, effective sample preparation and strategies to mitigate matrix effects are crucial for reliable results. This compound, as an ideal internal standard, plays a key role in compensating for these effects.

Common Sample Preparation Techniques:

Several sample preparation techniques are employed to extract testosterone from biological samples and remove interfering substances:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile (B52724) or methanol, is added to the sample to precipitate proteins. While effective at removing a large portion of proteins, it may not be sufficient to eliminate all matrix components, particularly phospholipids (B1166683) thermofisher.com.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. Testosterone, being a lipophilic molecule, can be efficiently extracted from an aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane (B92381) nih.govnih.govnih.gov. LLE is generally more effective at removing polar interferences than PPT.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent. SPE can provide a cleaner extract than PPT or LLE and can also be used to pre-concentrate the analyte sigmaaldrich.com.

Mitigation of Matrix Effects:

The primary strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as this compound. Because the internal standard experiences the same ionization suppression or enhancement as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.

Other strategies to minimize matrix effects include:

Chromatographic Separation: Optimizing the liquid chromatography method to separate testosterone from co-eluting matrix components can significantly reduce interference chromatographyonline.com.

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay nih.gov.

Use of Phospholipid Removal Plates: Specialized plates are available that can selectively remove phospholipids, a major source of matrix effects in plasma and serum samples nih.gov.

Alternative Ionization Techniques: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, and inexpensive. | May not remove all interfering substances, especially phospholipids. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Effective at removing polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Provides a clean extract and allows for pre-concentration. | Can be more expensive and time-consuming than PPT or LLE. |

| Use of Stable Isotope-Labeled Internal Standard | Addition of a labeled analog of the analyte to samples. | Effectively compensates for matrix effects. | Requires the availability of a suitable labeled standard. |

| Chromatographic Optimization | Modifying the LC method to separate the analyte from interferences. | Can significantly reduce matrix effects. | May require extensive method development. |

Experimental Systems and Research Models Utilizing Testosterone 3,4 13c2 Tracer Studies

In Vitro Human Cell Culture Models for Cellular Response Investigation (e.g., Osteoblasts, Endothelial Cells)

In vitro human cell culture models provide a controlled environment to investigate the direct cellular and molecular effects of testosterone (B1683101). The use of Testosterone-3,4-13C2, often as part of a ¹³C-enriched testosterone mixture, allows researchers to study the specific impacts of this hormone on various cell types, including those central to bone and vascular health. spandidos-publications.comspandidos-publications.com

Androgens are known to regulate physiological processes such as bone development and vascular behavior. spandidos-publications.com Osteoblasts and vascular endothelial cells are key target cells as they express androgen receptors. spandidos-publications.comspandidos-publications.com

A study investigated the carbon isotope effect of ¹³C-enriched testosterone on human osteoblasts, human primary aortic endothelial cells (HPAECs), and human umbilical vein endothelial cells (HUVECs). spandidos-publications.comspandidos-publications.com In this research, ¹³C-enriched testosterone was prepared by mixing this compound with unlabeled testosterone. researchgate.net The study revealed that at physiological concentrations, unlabeled testosterone promoted cell proliferation, whereas the ¹³C-enriched testosterone exerted a neutral, concentration-independent effect. spandidos-publications.com However, at higher, supraphysiological concentrations (10⁻⁵ mol/l), the ¹³C-enriched testosterone was found to promote cell proliferation. spandidos-publications.com

Detailed Research Findings in Osteoblasts: In human osteoblasts, ¹³C-enriched testosterone was shown to significantly enhance the secretion of osteocalcin, a marker of bone formation, at concentrations of 10⁻⁶ mol/l and 10⁻⁵ mol/l. spandidos-publications.com This suggests that while the proliferative response may differ from unlabeled testosterone at physiological levels, the labeled compound can still influence osteoblast bioactivity at higher concentrations. spandidos-publications.com

Interactive Data Table: Effect of ¹³C-Enriched Testosterone on Osteocalcin Secretion

| Concentration (mol/l) | Effect on Osteocalcin Secretion vs. Control | Significance |

|---|---|---|

| 10⁻¹⁰ | No significant change | - |

| 10⁻⁸ | No significant change | - |

| 10⁻⁶ | Significantly enhanced | P<0.05 |

| 10⁻⁵ | Significantly enhanced | P<0.001 |

Detailed Research Findings in Endothelial Cells: In studies with endothelial cells, unlabeled testosterone significantly promoted the proliferation of HPAECs at a concentration of 10⁻¹⁰ mol/l and HUVECs at 10⁻⁸ mol/l. spandidos-publications.com In contrast, the ¹³C-enriched testosterone mixture showed a different profile, with HPAECs exhibiting an increasing trend in proliferation only at a high concentration (10⁻⁵ mol/l), though this was not statistically significant. spandidos-publications.com These findings highlight a biological isotope effect that should be considered in stable isotope-based research. spandidos-publications.com

Interactive Data Table: Proliferative Effects of Testosterone vs. ¹³C-Enriched Testosterone

| Cell Type | Effective Proliferative Concentration (Unlabeled Testosterone) | Effect of ¹³C-Enriched Testosterone at Physiological Concentrations |

|---|---|---|

| Human Osteoblasts | 10⁻¹⁰ mol/l (P<0.01), 10⁻⁸ mol/l (P<0.05) | Neutral, concentration-independent |

| Human Primary Aortic Endothelial Cells | 10⁻¹⁰ mol/l (P<0.001) | Neutral, concentration-independent |

| Human Umbilical Vein Endothelial Cells | 10⁻⁸ mol/l (P<0.05) | Neutral, concentration-independent |

Ex Vivo Biofluid Analysis in Research Cohorts (e.g., Human Plasma, Urine, Serum, Milk)

This compound is extensively used as an internal standard for the quantitative analysis of testosterone in human biofluids. nih.gov The principle of this application is isotope dilution mass spectrometry (ID-MS), a gold-standard analytical method. A known amount of the stable isotope-labeled standard (this compound) is added to a biological sample (e.g., plasma, serum, or urine). nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization effects during the analytical process. By measuring the ratio of the mass spectrometric signal of the endogenous testosterone to the labeled standard, a highly accurate and precise concentration can be determined. nih.govnih.gov

This methodology is crucial for clinical diagnostics and research for several reasons:

Accuracy and Precision: It corrects for variations in sample preparation and instrument response, leading to reliable measurements. nih.gov

Specificity: The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), ensures that the measurement is specific for testosterone and not affected by other structurally similar steroids that may be present in the biofluid. nih.gov

Sensitivity: This method can achieve very low limits of detection, allowing for the quantification of testosterone even at the low physiological concentrations found in females and children. nih.govnih.gov

Applications in Biofluids:

Plasma/Serum: this compound has been successfully applied as an internal standard for determining testosterone concentrations in human plasma using gas chromatography-mass spectrometry (GC-MS). nih.gov Modern methods frequently use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-throughput analysis of testosterone in serum, which is essential for diagnosing conditions like hypogonadism. nih.govnih.gov

Urine: Urine analysis using isotope dilution is a cornerstone of anti-doping efforts. wada-ama.orgnih.gov Isotope ratio mass spectrometry (IRMS) is used to differentiate between endogenous testosterone and synthetic testosterone administration by measuring the ¹³C/¹²C ratio. wada-ama.orgresearchgate.net While this compound is used as a standard for quantification, the principle of IRMS relies on the natural isotopic abundance in urinary steroids. wada-ama.orgnih.gov

Milk: While studies have analyzed hormone content, including progesterone, in commercially available milk, the specific use of this compound as a tracer in human milk research is not extensively documented in the reviewed literature. rsc.orgnih.gov However, the analytical principles of using stable isotope-labeled standards are applicable to this matrix should such research be undertaken.

Data Table: Characteristics of this compound in Biofluid Analysis

| Biofluid | Primary Application of this compound | Analytical Technique | Key Advantage |

|---|---|---|---|

| Plasma | Internal Standard for Quantification | GC-MS, LC-MS/MS | High accuracy and precision. nih.govnih.gov |

| Serum | Internal Standard for Quantification | LC-MS/MS | Reliable diagnosis of endocrine disorders. nih.gov |

| Urine | Internal Standard for Quantification | GC-C-IRMS, LC-MS/MS | Crucial for anti-doping tests and metabolic studies. wada-ama.orgnih.gov |

| Milk | Potential Internal Standard | LC-MS/MS | Applicable for studying hormone transfer and exposure. |

In Vivo Tracer Studies for Dynamic Metabolic Monitoring (e.g., Rodent Models)

In vivo tracer studies using stable isotopes like this compound are powerful tools for understanding the dynamic aspects of hormone metabolism in a whole-organism context. ed.ac.uk By administering the labeled compound to a living system, such as a rodent model, researchers can track its absorption, distribution, metabolism, and excretion (ADME) over time. This approach allows for the calculation of key metabolic parameters like production rates and metabolic clearance rates. nih.goved.ac.uk

While specific studies detailing the use of this compound in rodent models were not prominent in the reviewed literature, the principles of such studies are well-established. For instance, constant infusion of deuterated testosterone (d3-T) has been used in human studies to determine metabolic clearance and production rates. nih.gov The same experimental design can be applied to rodent models using this compound.

Methodological Approach:

Administration: this compound is administered to the animal model, typically via intravenous infusion to achieve a steady state.

Sampling: Blood, urine, and tissue samples are collected at various time points.

Analysis: Mass spectrometry is used to measure the concentrations of both the labeled tracer (this compound) and the unlabeled endogenous testosterone in the collected samples.

Modeling: The data on the tracer-to-tracee ratio are used in kinetic models to calculate metabolic parameters.

This approach can provide valuable insights into how testosterone metabolism is altered by disease (e.g., diabetes, metabolic syndrome), genetic modifications, or pharmacological interventions in a controlled preclinical setting. nih.govnih.gov For example, rodent models are used to study the effects of testosterone on bone cells and endothelial function, and tracer studies could elucidate the metabolic dynamics underlying these effects. nih.govnih.gov

Data Table: Potential Applications of this compound in Rodent Tracer Studies

| Research Area | Potential Information Gained from Tracer Study | Relevance |

|---|---|---|

| Endocrinology | Testosterone production and clearance rates. | Understanding hormonal regulation and disorders. nih.gov |

| Pharmacology | Effects of new drugs on testosterone metabolism. | Preclinical drug development. |

| Bone Metabolism | Uptake and action of testosterone in bone tissue. | Investigating mechanisms of androgen action on bone health. nih.gov |

| Cardiovascular Research | Metabolic fate of testosterone in vascular tissues. | Elucidating the role of androgens in cardiovascular function. nih.gov |

Future Trajectories and Emerging Research Paradigms

Innovations in Isotope Labeling Synthesis and Purification Techniques

The efficient synthesis of high-purity, stable isotope-labeled steroids like Testosterone-3,4-13C2 is fundamental to their application in research. sci-hub.ru Historically, the introduction of carbon-13 atoms into a steroid's A-ring has been a significant challenge for organic chemists. sci-hub.runih.gov Modern strategies often involve partial synthesis, where a portion of the steroid nucleus is replaced with a 13C-labeled synthon. nih.gov For instance, the synthesis of 3,4-13C2-steroids can be achieved by condensing A-ring enol lactones derived from testosterone (B1683101) with [1,2-13C2]acetyl chloride, followed by cyclization to form the labeled A-ring. nih.gov

Advances in purification techniques are equally crucial for obtaining the high-purity labeled compounds necessary for sensitive analytical methods. Traditional methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are foundational for removing interfering substances from complex biological matrices. rsc.org However, recent innovations are providing more efficient and selective purification.

Two-dimensional high-performance liquid chromatography (2D-HPLC) has emerged as a powerful tool for isolating and enriching testosterone and its metabolites from urine samples, significantly reducing matrix interferences and enhancing the accuracy of subsequent analyses like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.govresearchgate.net This technique can achieve a low limit of quantification, around 2 ng/mL for testosterone. nih.gov Furthermore, novel SPE materials, including graphene-based materials, nanomaterials, and magnetic media, are being explored for their unique surface chemistry and potential to improve steroid separation. rsc.org

A comparison of purification techniques highlights the advancements in the field:

| Technique | Principle | Advantages | Notable Applications |

| Solid-Phase Extraction (SPE) | Differential partitioning of analytes between a solid phase and a liquid phase. | Effective removal of major interferences, concentration of the analyte. rsc.org | Routine sample cleanup for steroid analysis. rsc.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, cost-effective for initial cleanup. rsc.org | Initial sample preparation from biological fluids. rsc.org |

| Two-Dimensional HPLC (2D-HPLC) | Utilizes two different columns with orthogonal separation mechanisms for enhanced resolution. | High selectivity, reduced matrix effects, and automation potential. nih.govresearchgate.net | Purification of testosterone and metabolites for isotope ratio analysis. nih.govresearchgate.net |

| Magnetic Solid-Phase Extraction (MSPE) | Uses magnetic nanomaterials as sorbents, allowing for easy separation with an external magnetic field. | Simplified workflow, shorter sample preparation times. rsc.org | Emerging technique for rapid steroid purification. rsc.org |

These innovations in synthesis and purification are making high-purity this compound more accessible, thereby facilitating more precise and reliable research into steroid metabolism.

Integration of this compound Studies with Systems Biology and Multi-Omics Approaches

The use of stable isotope-labeled compounds like this compound is becoming increasingly integrated with systems biology and multi-omics (proteomics, metabolomics) to provide a dynamic view of metabolic pathways. irisotope.compharmiweb.com In these approaches, this compound acts as a tracer, allowing researchers to follow its metabolic fate and understand the intricate network of biochemical transformations it undergoes. nih.govnih.gov

When introduced into a biological system, the labeled testosterone is metabolized, and the 13C atoms are incorporated into various downstream metabolites. nih.gov By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect these labeled products, researchers can map the flow of carbon atoms through steroid metabolic pathways. irisotope.comnih.gov This provides not just a static snapshot of metabolite concentrations but also quantitative data on the rates (fluxes) of these pathways. nih.gov

The integration of this compound tracing with different omics fields yields comprehensive insights:

Metabolomics: This allows for the identification and quantification of a wide range of metabolites derived from the labeled testosterone, providing a detailed picture of steroid metabolism and its regulation. researchgate.net Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses tracers like 13C-labeled compounds to track atoms through metabolic networks. nih.gov

Proteomics: By combining isotope tracing with proteomics, it is possible to correlate changes in metabolic flux with the expression levels of enzymes involved in steroidogenesis and steroid catabolism. nih.govnih.gov For instance, an increased conversion of this compound to a specific metabolite could be linked to the upregulation of a particular enzyme, which can be quantified through targeted proteomics. mdpi.com

This multi-omics approach enables a more holistic understanding of how factors like disease, genetics, or environmental exposures can impact steroid hormone networks. nih.gov

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and its labeled metabolites rely on highly sensitive and specific analytical platforms. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), is the cornerstone of labeled steroid analysis. nih.gov

Recent advancements in MS technology are pushing the boundaries of detection. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can differentiate between molecules with very similar masses. ed.ac.uk This is crucial for resolving labeled compounds from naturally occurring isotopes and interferences, thereby increasing specificity. ed.ac.uk

Several key analytical platforms are utilized in the study of labeled steroids:

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for steroid analysis, often requiring derivatization to increase the volatility of the compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a preferred method for its high sensitivity and specificity, allowing for the direct analysis of underivatized steroids in complex mixtures. nih.govdrexel.edu

Isotope Ratio Mass Spectrometry (IRMS): This technique, often coupled with GC (GC-C-IRMS), measures the ratio of 13C to 12C with extremely high precision. researchgate.netelementar.comthermofisher.com It is the definitive method for distinguishing between endogenous and synthetic steroids in anti-doping applications and can be used to trace the metabolism of labeled compounds. thermofisher.comwada-ama.org Comprehensive two-dimensional GC coupled with GC-C-IRMS (GC×GC-C-IRMS) further enhances separation and detection capabilities. nih.gov

The following table summarizes the key features of these analytical platforms for the analysis of this compound:

| Platform | Key Features | Sensitivity | Specificity | Primary Application for this compound |

| GC-MS | High chromatographic resolution, extensive spectral libraries. | Good, often in the picogram range. nih.gov | High, based on fragmentation patterns. | Quantification of known metabolites. |

| LC-MS/MS | Direct analysis of underivatized compounds, high throughput. | Excellent, can reach sub-picogram levels. dphen1.com | Very high, using selected reaction monitoring (SRM). nih.gov | Targeted quantification in complex biological matrices. |

| GC-C-IRMS | Ultra-precise measurement of isotope ratios. | Lower than MS, requires higher concentrations. | Unparalleled for distinguishing isotopic origins. | Tracing metabolic pathways, anti-doping analysis. researchgate.netelementar.com |

| HRMS (e.g., Orbitrap, FT-ICR) | Very high mass resolution and accuracy. | Excellent. | Excellent, resolves isobaric interferences. ed.ac.uk | Untargeted metabolomics, structural elucidation of novel metabolites. drexel.edu |

Innovations such as novel ionization techniques and derivatization strategies, like the use of Girard P derivatization to improve ionization efficiency, continue to enhance the sensitivity and specificity of these platforms. drexel.eduacs.org

Expanding Applications of Carbon-13 Labeled Steroids in Comprehensive Steroid Hormonomics Research

The advancements in synthesis and analytical methods are broadening the applications of carbon-13 labeled steroids, including this compound, in the field of steroid hormonomics. Steroid hormonomics aims to comprehensively study the complex network of steroid hormones and their metabolites to understand their physiological roles and changes in disease.

One of the primary applications is in isotope dilution mass spectrometry (IDMS), where a known amount of the labeled steroid is added to a sample as an internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it can accurately correct for sample loss during preparation and analysis, leading to highly precise quantification. endocrine-abstracts.org this compound has been successfully used as an internal standard for the quantitative determination of testosterone in plasma. nih.gov

Furthermore, 13C-labeled steroids are invaluable in metabolic studies to track the pathways and degradation products of hormones within the body. For example, by administering this compound and analyzing urine or blood over time, researchers can determine the rate of its conversion to metabolites like epitestosterone (B28515) and etiocholanolone. researchgate.net This provides critical information on enzyme activity and metabolic clearance.

In the context of anti-doping science, the analysis of carbon isotope ratios (13C/12C) is a cornerstone for detecting the administration of synthetic steroids. thermofisher.comwada-ama.org Pharmaceutical testosterone is typically derived from plants and has a different 13C/12C ratio than the testosterone produced endogenously in the human body. wada-ama.org The use of labeled standards is essential for the validation and quality control of these sensitive analytical methods. researchgate.net

The future of steroid hormonomics will likely involve the use of a panel of 13C-labeled steroids to simultaneously trace multiple metabolic pathways, providing a dynamic and integrated view of the entire steroid network. This will be instrumental in diagnosing and monitoring endocrine disorders and advancing our understanding of steroid hormone function in health and disease.

Q & A

Q. What is the scientific rationale for using ¹³C isotopic labeling in testosterone (e.g., Testosterone-3,4-¹³C₂) for metabolic studies?

The ¹³C labeling at positions 3 and 4 enables precise tracking of testosterone's metabolic fate in biological systems. Unlike unlabeled testosterone, the isotopic enrichment allows researchers to distinguish endogenous hormone from exogenously administered compounds using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). This is critical for studying steroidogenesis, hormone clearance, or interactions with androgen receptors .

Q. How should researchers validate the isotopic purity of Testosterone-3,4-¹³C₂ in experimental setups?

Isotopic purity (typically ≥99% for ¹³C₂) must be confirmed via high-resolution mass spectrometry (HR-MS) or ¹³C-NMR prior to experiments. For example, HR-MS can detect deviations in mass-to-charge ratios (e.g., m/z shifts due to ¹³C substitution), while ¹³C-NMR identifies positional labeling accuracy. Cross-validation with unlabeled testosterone controls is essential to rule out contamination .

Advanced Research Questions

Q. How can researchers design cell-based experiments to evaluate isotopic effects of Testosterone-3,4-¹³C₂ on biological activity?

- Cell models : Use human osteoblasts or endothelial cells, as these respond to testosterone in pathways like osteogenesis or angiogenesis .

- Dose ranges : Test concentrations from 10⁻¹⁰ to 10⁻⁵ mol/L to capture dose-dependent effects, as shown in studies comparing ¹³C₂-testosterone with unlabeled testosterone .

- Controls : Include unlabeled testosterone and vehicle-only groups to isolate isotopic effects. Measure outcomes like cell proliferation (via MTT assay) or gene expression (qPCR for osteocalcin or VEGF) .

Q. What methodological challenges arise when using hyperpolarized ¹³C-MRSI to track Testosterone-3,4-¹³C₂ metabolism in vivo?

Hyperpolarization enhances ¹³C signal-to-noise ratios (>10,000-fold), but key challenges include:

- Short polarization lifetime : Rapid signal decay (T₁ ~30–60 seconds) requires immediate post-injection imaging.

- Metabolic specificity : Co-administering inhibitors (e.g., 5α-reductase blockers) helps distinguish primary metabolites from background noise .

- Multi-modal integration : Combine with ¹⁸F-FDG PET to correlate testosterone metabolism with glucose utilization in tissues .

Q. How can isotopic enrichment assays resolve contradictions in testosterone’s metabolic pathways?

Discrepancies in metabolic flux (e.g., hepatic vs. gonadal pathways) can arise due to tissue-specific enzyme activity. For example:

- Use isotopomer analysis (e.g., [3,4-¹³C₂]-4-hydroxynonanoic acid perfusion in liver models) to track ¹³C redistribution into acetyl-CoA or other intermediates .

- Compare ¹³C₂-testosterone turnover rates across tissues via LC-MS/MS, adjusting for isotopic dilution effects caused by endogenous pools .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data from ¹³C₂-testosterone experiments?

- Non-linear regression : Fit sigmoidal curves to dose-response data (e.g., GraphPad Prism) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., ¹³C₂-testosterone vs. unlabeled) at multiple concentrations, using Bonferroni correction for family-wise error rates .

- Effect size reporting : Include Cohen’s d or Hedges’ g to quantify biological significance beyond p-values .

Q. How do isotopic effects influence the interpretation of ¹³C₂-testosterone’s binding affinity to androgen receptors?

While ¹³C labeling minimally alters molecular mass, kinetic isotope effects (KIEs) may slightly reduce binding rates. To mitigate:

- Perform surface plasmon resonance (SPR) or radioligand binding assays with both labeled and unlabeled testosterone.

- Normalize binding constants (Kd) to account for KIEs, using computational models (e.g., density functional theory) to predict isotopic impacts on hydrogen bonding .

Technical and Safety Considerations

Q. What safety protocols are critical when handling Testosterone-3,4-¹³C₂ in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Store in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation. Work in fume hoods during weighing .

- Waste disposal : Follow local regulations for ¹³C-labeled compounds, as improper disposal may contaminate environmental samples .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.